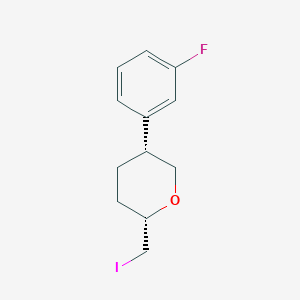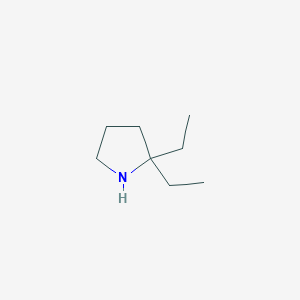
2,2-Diethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, where two ethyl groups are substituted at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-dibromobutane with diethylamine under basic conditions, leading to the formation of the pyrrolidine ring with ethyl substitutions at the second carbon position.
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of 2,2-diethylpyrrole. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the hydrogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with ethyl substitutions.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
2,2-Diethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Diethylpyrrolidine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Its unique structure allows it to interact with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound with no ethyl substitutions.
2,2-Dimethylpyrrolidine: A similar compound with methyl groups instead of ethyl groups.
2,5-Dimethylpyrrolidine: Another derivative with methyl groups at different positions.
Uniqueness: 2,2-Diethylpyrrolidine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterparts, the ethyl groups provide different steric and electronic effects, potentially leading to distinct properties and applications.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
2,2-diethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9-8/h9H,3-7H2,1-2H3 |
Clé InChI |
ZRGQODBQCKIFRN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCN1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)

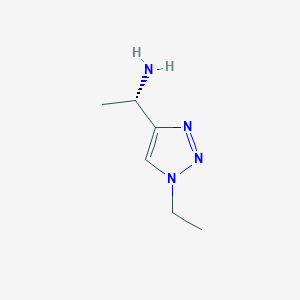
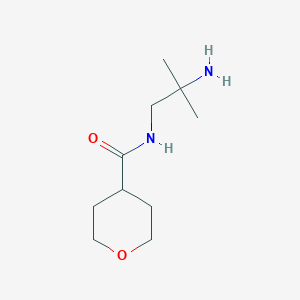
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
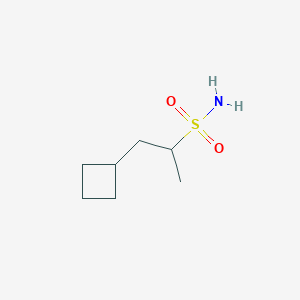
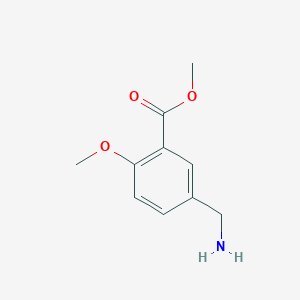
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
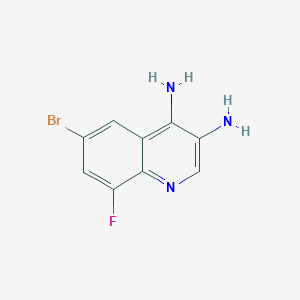
![6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13205670.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)
